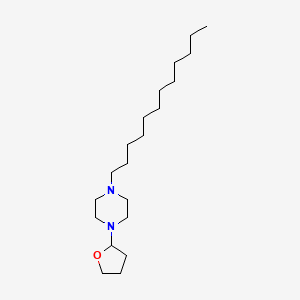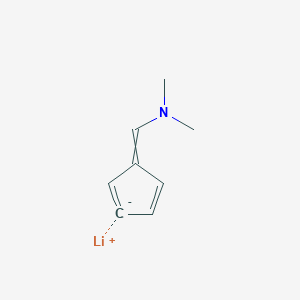![molecular formula C30H44N2O4 B14312323 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid CAS No. 112360-10-8](/img/structure/B14312323.png)
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a dodecyloxy group, a diazenyl group, and a phenoxy group attached to a hexanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the dodecyloxyphenyl diazenyl intermediate. This intermediate is then reacted with a phenoxyhexanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl group to an amine group.
Substitution: The phenoxy and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the dodecyloxy and phenoxy groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
- 6-(4-{(E)-[4-(Hexadecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid
- 6-(4-{(E)-[4-(Methoxy)phenyl]diazenyl}phenoxy)hexanoic acid
Uniqueness
Compared to similar compounds, 6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid stands out due to its longer alkyl chain (dodecyloxy group), which can enhance its hydrophobic interactions and potentially improve its solubility in organic solvents. This unique feature can influence its reactivity and applications in various fields .
Propiedades
Número CAS |
112360-10-8 |
|---|---|
Fórmula molecular |
C30H44N2O4 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
6-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C30H44N2O4/c1-2-3-4-5-6-7-8-9-10-13-24-35-28-20-16-26(17-21-28)31-32-27-18-22-29(23-19-27)36-25-14-11-12-15-30(33)34/h16-23H,2-15,24-25H2,1H3,(H,33,34) |
Clave InChI |
ATRRSVAQIQPWGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)



![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
